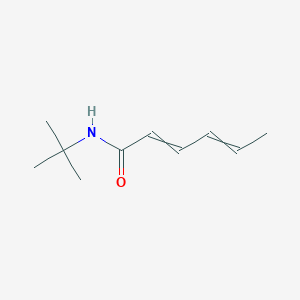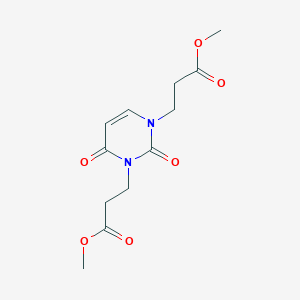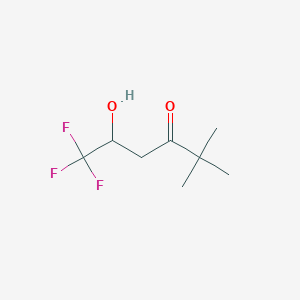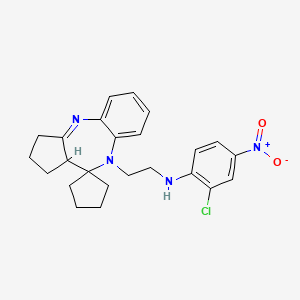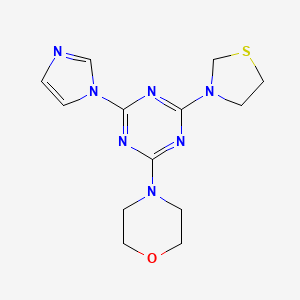
1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- is a complex organic compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- typically involves multi-step organic reactions. The process may start with the formation of the triazine ring, followed by the introduction of imidazole, morpholine, and thiazolidine groups through various substitution reactions. Common reagents used in these reactions include amines, aldehydes, and thiols, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, acids, and bases under reflux or catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to derivatives with different chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: As a candidate for drug development, targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole, morpholine, and thiazolidine groups may contribute to binding affinity and specificity, modulating biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-piperidinyl)-6-(3-thiazolidinyl)
- 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-pyrrolidinyl)-6-(3-thiazolidinyl)
- 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-piperazinyl)-6-(3-thiazolidinyl)
Uniqueness
The uniqueness of 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the morpholine group, in particular, may enhance its solubility and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
153429-58-4 |
|---|---|
Fórmula molecular |
C13H17N7OS |
Peso molecular |
319.39 g/mol |
Nombre IUPAC |
4-[4-imidazol-1-yl-6-(1,3-thiazolidin-3-yl)-1,3,5-triazin-2-yl]morpholine |
InChI |
InChI=1S/C13H17N7OS/c1-2-19(9-14-1)12-15-11(18-3-6-21-7-4-18)16-13(17-12)20-5-8-22-10-20/h1-2,9H,3-8,10H2 |
Clave InChI |
MFGRHTOXRFZEMI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCSC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


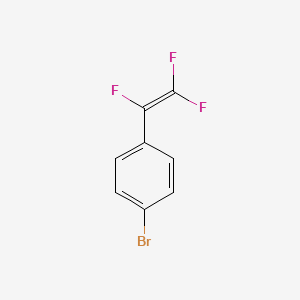
![6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-](/img/structure/B14277211.png)
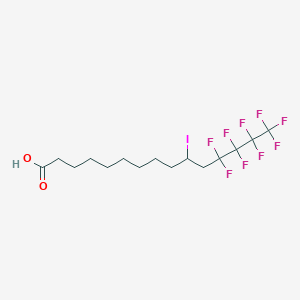
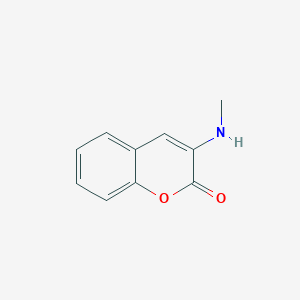
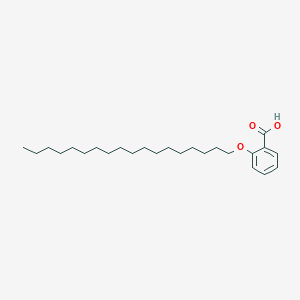
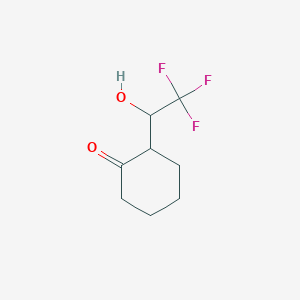
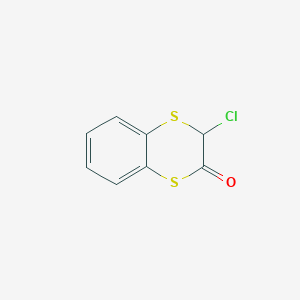
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
